5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667851
InChI: InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3
SMILES: CN1N=C(N=N1)C#C
Molecular Formula: C4H4N4
Molecular Weight: 108.10 g/mol

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole

CAS No.:

Cat. No.: VC13667851

Molecular Formula: C4H4N4

Molecular Weight: 108.10 g/mol

* For research use only. Not for human or veterinary use.

5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole -

Specification

Molecular Formula C4H4N4
Molecular Weight 108.10 g/mol
IUPAC Name 5-ethynyl-2-methyltetrazole
Standard InChI InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3
Standard InChI Key WAMYSKPSDVJWSX-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)C#C
Canonical SMILES CN1N=C(N=N1)C#C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole is systematically named according to IUPAC guidelines as 5-ethynyl-2-methyltetrazole. Its structure features a five-membered tetrazole ring with nitrogen atoms at positions 1–4, a methyl group at position 2, and an ethynyl (-C≡CH) substituent at position 5 (Figure 1) .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC4H4N4\text{C}_4\text{H}_4\text{N}_4
Molecular Weight108.10 g/mol
IUPAC Name5-ethynyl-2-methyltetrazole
SMILESCN1N=C(N=N1)C#C
InChI KeyWAMYSKPSDVJWSX-UHFFFAOYSA-N
CAS Number75394-63-7

Spectroscopic and Computational Insights

The compound’s planar tetrazole ring and linear ethynyl group contribute to distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) data for analogous tetrazoles typically show 1H^1\text{H}-NMR resonances for methyl groups near δ 3.5–4.0 ppm and deshielded protons adjacent to nitrogen atoms . Density functional theory (DFT) simulations predict high electron density at the tetrazole N2 and N3 positions, facilitating coordination with metal ions or participation in click chemistry reactions .

Synthesis and Synthetic Methodologies

General Tetrazole Synthesis Strategies

While no published protocol explicitly details the synthesis of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole, its preparation likely follows established routes for 5-substituted tetrazoles. Multi-component reactions (MCRs) involving aldehydes, nitriles, and sodium azide under acidic or thermal conditions are widely employed . For example, the reaction of propargyl aldehyde derivatives with malononitrile and sodium azide in dimethylformamide (DMF) could yield ethynyl-substituted tetrazoles .

Table 2: Hypothetical Synthesis Pathway

StepReactantsConditionsProduct
1Propargyl aldehyde, NaN₃HCl (cat.), DMF, 110°C, 24h5-Ethynyl-1H-tetrazole
2Methylation agent (e.g., CH₃I)K₂CO₃, acetone, reflux5-Ethynyl-2-methyl-2H-tetrazole

Regioselective Methylation Challenges

Position-selective alkylation of tetrazoles remains a synthetic hurdle. Recent advances using methyl 2,2,2-trichloroacetimidate as a methylating agent under mild conditions achieved >85% yield for N1-methylated products, suggesting applicability for introducing the 2-methyl group in this compound . Computational studies indicate that steric hindrance from the ethynyl group may favor methylation at the N2 position over N1 .

Pharmacological and Biological Applications

Anticancer Activity

Tetrazole derivatives interfere with cell proliferation via kinase inhibition or DNA intercalation. Molecular docking studies on analogs like 4c (binding energy: −6.87 kcal/mol to CSNK2A1) suggest that ethynyl-substituted variants may similarly inhibit cancer-associated kinases . In vitro cytotoxicity against HCT116 colon cancer cells (IC₅₀: 18 μM) and A431 epidermoid carcinoma (IC₅₀: 22 μM) has been reported for dimethoxyphenyl-tetrazole hybrids .

Table 3: Comparative Pharmacological Data for Tetrazole Analogs

CompoundActivity (IC₅₀/MIC)TargetSource
3,4-Dimethoxyphenyl-tetrazole18 μM (HCT116)CSNK2A1 kinase
5-(Thiophen-2-yl)-1H-tetrazole25 μg/mL (E. coli)Dihydropteroate synthase
2-Methyl-5-nitro-1H-tetrazole14 μM (HT-29)Topoisomerase II

Future Research Directions

Targeted Drug Design

Functionalization of the ethynyl group via click chemistry could yield bioconjugates with enhanced tumor specificity. For example, azide-bearing antibodies or nanoparticles may enable site-specific delivery, reducing off-target effects .

Materials Science Applications

The compound’s high nitrogen content (51.8%) and ethynyl reactivity position it as a precursor for high-energy materials or metal-organic frameworks (MOFs). Copper-catalyzed alkyne-azide cycloaddition (CuAAC) could generate polymeric networks with applications in catalysis or gas storage .

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